3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide
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Overview
Description
3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound that features a complex structure combining an indole moiety with a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using hydrogenation over palladium on carbon or using reducing agents like tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The indole moiety is known for its biological activity, making this compound a candidate for drug discovery .
Medicine
Medicinally, compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. The nitrobenzamide group can be modified to enhance these activities, making it a versatile scaffold for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action for compounds like 3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The nitro group can participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-methylindole: A simpler indole derivative with known biological activity.
4-nitrobenzamide: A compound with a similar benzamide structure but lacking the indole moiety.
N-ethyl-4-nitrobenzamide: Another benzamide derivative with different alkylation.
Uniqueness
What sets 3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide apart is the combination of the indole and nitrobenzamide groups, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-11-14(7-8-18(12)22(24)25)19(23)20-10-9-15-13(2)21-17-6-4-3-5-16(15)17/h3-8,11,21H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
KKIVPOXYVUDHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=C(NC3=CC=CC=C32)C)[N+](=O)[O-] |
Origin of Product |
United States |
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